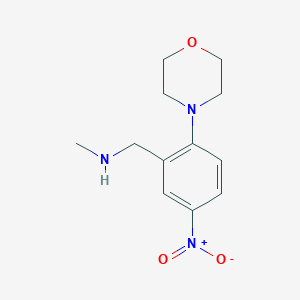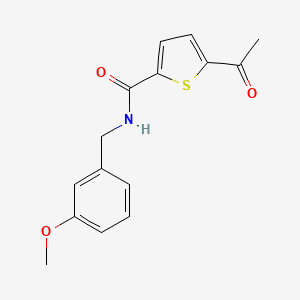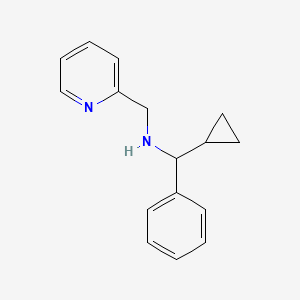
4-Benzyl-2,6-dichloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-2,6-dichloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the pyridine ring and a benzyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: 4-Benzyl-2,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the benzyl group to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, stannanes.
Major Products:
- Substituted pyridines
- Benzaldehyde derivatives
- Biaryl compounds
科学研究应用
4-Benzyl-2,6-dichloropyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 4-Benzyl-2,6-dichloropyridine involves its interaction with specific molecular targets. The chlorine atoms and benzyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic structure allows for π-π interactions with biological targets, influencing its biological activity .
相似化合物的比较
2,6-Dichloropyridine: Lacks the benzyl group, making it less reactive in certain substitution reactions.
4-Benzylpyridine: Does not have chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichloropyridine: Contains an additional chlorine atom, leading to distinct chemical properties and uses.
Uniqueness: 4-Benzyl-2,6-dichloropyridine is unique due to the combination of its benzyl group and chlorine atoms, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H9Cl2N |
|---|---|
分子量 |
238.11 g/mol |
IUPAC 名称 |
4-benzyl-2,6-dichloropyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI 键 |
PWIGBSCBAAJZII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
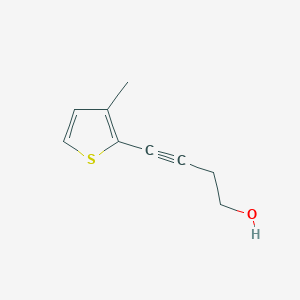
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
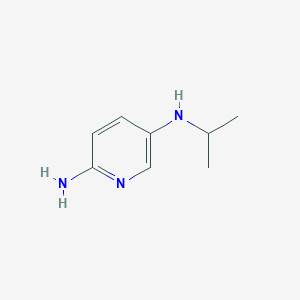
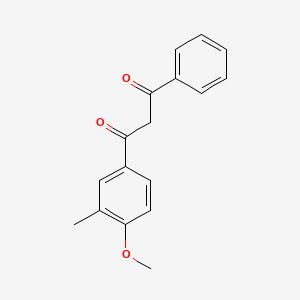
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

